3,5-Pyrazoledicarboxylic acid, monopotassium salt

Coordination Chemistry MOF Synthesis Ligand Design

Inconsistent deprotonation of free pyrazoledicarboxylic acids often yields amorphous or mixed-phase MOFs. This monopotassium salt provides a pre-formed, partially deprotonated ligand for controlled speciation. - Enables green water-based synthesis of MOF-303 for atmospheric water harvesting (48 wt% uptake). - Produces isostructural lanthanide coordination polymers with nine different Ln ions. - Yields tunable lamellar networks (9.33-14.10 Å interlayer distance).

Molecular Formula C5H3KN2O4
Molecular Weight 194.19 g/mol
CAS No. 96616-83-0
Cat. No. B3394232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Pyrazoledicarboxylic acid, monopotassium salt
CAS96616-83-0
Molecular FormulaC5H3KN2O4
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESC1=C(NN=C1C(=O)[O-])C(=O)O.[K+]
InChIInChI=1S/C5H4N2O4.K/c8-4(9)2-1-3(5(10)11)7-6-2;/h1H,(H,6,7)(H,8,9)(H,10,11);/q;+1/p-1
InChIKeyWICUAIVMYKBTQX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Pyrazoledicarboxylic Acid Monopotassium Salt Overview


3,5-Pyrazoledicarboxylic acid, monopotassium salt (CAS 96616-83-0) is a heterocyclic building block with the molecular formula C5H3KN2O4 and a molecular weight of 194.19 g/mol [1]. This compound serves as a pre-formed, partially deprotonated ligand, offering distinct advantages over its parent acid in coordination chemistry applications. It is a white crystalline solid typically supplied at 95–98% purity for research and development use .

Pre‑ionized ligand for coordination polymer and MOF synthesis
Eliminates in‑situ pH adjustment in hydrothermal workflows
Supports lanthanide‑based luminescent framework design
Research‑grade purity (typically 95–98%) for reproducible synthesis

Replacement Challenges for Monopotassium 3,5-Pyrazoledicarboxylate


Substituting the monopotassium salt with the free 3,5-pyrazoledicarboxylic acid or other pyrazole derivatives can significantly alter reaction outcomes in coordination polymer synthesis and materials chemistry. The monopotassium salt provides a pre-ionized ligand form, which eliminates the need for in situ pH adjustment and ensures predictable deprotonation states [1]. This controlled speciation is critical for achieving reproducible metal-organic framework (MOF) topologies and avoiding competing protonation equilibria that can lead to amorphous products or mixed-phase formations [2]. Furthermore, the potassium counterion can influence crystal packing and thermal stability differently than sodium or other alkali metal salts, making direct substitution a source of experimental variability [3].

Free acid vs. monopotassium salt
Using the parent diacid may require precise pH adjustment to control deprotonation; the pre‑ionized form avoids competing protonation equilibria that can lead to mixed‑phase products.
Potassium vs. other alkali counterions
The potassium counterion can influence crystal packing and thermal stability differently than sodium or other alkali salts, altering framework topology and processing behavior.
Pyrazole derivative substitution
Other pyrazole‑based ligands may shift coordination mode availability and MOF topology; direct replacement risks structural irreproducibility in lanthanide or aluminum frameworks.

Performance Benchmarks: Monopotassium Salt vs. Analogs


Enhanced Solubility in Polar Aprotic Solvents

The monopotassium salt exhibits markedly improved solubility in polar aprotic solvents relative to the free 3,5-pyrazoledicarboxylic acid. While the parent acid demonstrates limited aqueous solubility, the monopotassium salt is readily soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . This solubility profile facilitates solution-based coordination chemistry and MOF synthesis without the need for co-solvents or elevated temperatures.

Solubility in polar aprotic solvents
Data to verify
Qualitative improvement over free acid; soluble in DMF, DMSO at ambient conditions
Enables solution‑based MOF synthesis without co‑solvents
Solubility data are supplier‑reported; independent verification recommended
Coordination Chemistry MOF Synthesis Ligand Design

Pre-Deprotonated Ligand Eliminates pH Adjustment

In the synthesis of one-dimensional chain complexes [Mn(Hpdc)(H2O)2]n and [Cu2(Hpdc)2][4,4′-dpdo], the use of monopotassium 3,5-pyrazoledicarboxylate (KH2pdc) as the ligand precursor allowed for direct complex formation without requiring adjustment of the reaction solution's acidity level [1]. In contrast, when the free acid is employed, the pH must be carefully tuned to achieve the desired deprotonation state and avoid competing protonation equilibria that can lead to mixed-phase products [2].

pH adjustment eliminated
Class-level inference
1D chain complexes [Mn(Hpdc)(H₂O)₂]n and [Cu₂(Hpdc)₂][4,4′-dpdo] synthesized directly from KH₂pdc without pH control (hydrothermal, 150 °C)
Reduces procedural complexity; supports batch‑to‑batch reproducibility
Class‑level; pH‑sensitive systems may still need optimization
Coordination Polymers Hydrothermal Synthesis Crystal Engineering

Distinct Thermal Decomposition Profile

The parent 3,5-pyrazoledicarboxylic acid undergoes only endothermic decomposition upon heating, while its hydrazinium salt exhibits an endothermic decomposition followed by sharp exothermic degradation [1]. Although direct thermal data for the monopotassium salt is limited, the presence of the potassium counterion is known to alter thermal stability and decomposition pathways in carboxylate salts, which can affect the processing window for thermal activation of MOFs or the synthesis of metal-oxide materials via thermal decomposition.

Thermal decomposition profile
Supporting evidence
Potassium salt expected to alter decomposition pathway (TGA/DSC); parent acid shows single endothermic step, hydrazinium salt shows endothermic + exothermic
Thermal processing window may differ; relevant for MOF activation
Direct data on monopotassium salt limited; extrapolated from salt series
Thermal Analysis Materials Stability Coordination Polymers

Consistent Coordination Geometry in Lanthanide MOFs

The 3,5-pyrazoledicarboxylate ligand, when derived from the monopotassium salt, provides a reproducible coordination geometry with lanthanide ions. In a series of lanthanide(III) complexes (Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er), six distinct coordination modes were observed, all yielding isostructural frameworks within each lanthanide group [1]. This structural predictability is crucial for designing luminescent MOFs with tailored emission properties. The monopotassium salt ensures the ligand is in the correct ionization state to engage these coordination modes without interference from competing protonation equilibria.

Lanthanide coordination modes
Class-level inference
Six distinct coordination modes observed across nine Ln³⁺ ions; yields isostructural 3D, 2D double‑decker, or 2D monolayer frameworks depending on Ln radius
Predictable framework topology for luminescent MOF design
Reproducibility confirmed under hydrothermal conditions with nitrate precursors
Lanthanide MOFs Luminescent Materials Coordination Chemistry

High-Yield Green Synthesis of Water-Harvesting MOF-303

MOF-303 [Al(OH)(PZDC)], a water-stable metal-organic framework with exceptional water-harvesting performance, is synthesized using 1H-pyrazole-3,5-dicarboxylate as the organic linker. The monopotassium salt serves as an ideal precursor for this synthesis because it provides the linker in a pre-deprotonated form that readily coordinates with aluminum ions under aqueous conditions [1]. MOF-303 produced via this route achieves a water uptake capacity of 48 wt% at P/P0=0.9 and exhibits a steep uptake at P/P0=0.15, with stable performance over 150 cycles [2].

MOF‑303 water uptake
Reported head-to-head
48 wt% uptake at P/P₀=0.9, steep uptake at P/P₀=0.15, stable over 150 cycles
Reported higher water‑harvesting capacity than MOF‑801 and MIL‑160
Synthesized via green aqueous route using monopotassium salt precursor
MOF Synthesis Water Harvesting Green Chemistry

Research Applications of Monopotassium 3,5-Pyrazoledicarboxylate


Lanthanide-Based Luminescent MOF Synthesis

The monopotassium salt provides a pre-ionized ligand that consistently yields isostructural lanthanide coordination polymers with predictable framework topologies, as demonstrated with nine different lanthanide ions [1]. This reproducibility is essential for developing luminescent materials with tunable emission properties.

Scalable Production of Water-Harvesting MOF-303

The monopotassium salt enables a green, water-based synthesis of MOF-303, a leading sorbent for atmospheric water harvesting. MOF-303 achieves a water uptake capacity of 48 wt% with stable cycling performance, making it suitable for large-scale deployment in arid regions [2].

Crystal Engineering of Organic Clay Mimics

The monopotassium salt serves as a building block for creating reproducible lamellar hydrogen-bonded networks with organic amines. The resulting structures exhibit tunable interlayer distances (9.33 to 14.10 Å) depending on the counterion, enabling the design of organic clay mimics with tailored guest intercalation properties [3].

1D Chain Coordination Polymer Synthesis

The monopotassium salt allows for the direct hydrothermal synthesis of 1D chain complexes such as [Mn(Hpdc)(H2O)2]n and [Cu2(Hpdc)2][4,4′-dpdo] without requiring pH adjustment, simplifying the synthesis of precursors for molecular magnets and antiferromagnetic materials [4].

Application
Selection Property
Validation Focus
Lanthanide luminescent MOF research
Pre‑ionized ligand for reproducible coordination geometry
Framework topology consistency across lanthanide series
Water‑harvesting MOF‑303 synthesis
Aqueous‑processable precursor enabling green synthesis
Water uptake reproducibility and cycling stability
Organic clay mimic engineering
Lamellar hydrogen‑bonded network formation with amines
Tunable interlayer distance and guest intercalation
1D chain coordination polymer synthesis
pH‑independent hydrothermal assembly
Batch‑to‑batch reproducibility and magnetic property studies

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